molecular formula C12H10FNO3 B1442407 Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 655236-29-6

Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B1442407
CAS No.: 655236-29-6
M. Wt: 235.21 g/mol
InChI Key: YKMHZVBKYDKXQO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling of DNA, thereby inhibiting bacterial growth and proliferation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress and apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with bacterial DNA gyrase and topoisomerase IV. By forming a stable complex with these enzymes, the compound inhibits their activity, leading to the disruption of DNA processes. Additionally, this compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of bacterial growth and prolonged induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial infections without significant adverse effects. At higher doses, it can cause toxicity, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects, but exceeding this dosage can lead to toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, influencing the overall pharmacokinetics of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. Its localization and accumulation can influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is known to localize in the nucleus, where it interacts with DNA and enzymes involved in DNA processes. Additionally, it can be found in the cytoplasm, where it affects various cellular pathways. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its overall activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of quinolone derivatives with appropriate reagents. One common method involves suspending quinolone in anhydrous dimethylformamide (DMF) and treating it with potassium carbonate and 4-bromo-2-fluorobenzene . The reaction is carried out at ambient temperature for 24 hours, followed by partitioning in ethyl acetate and saturated aqueous ammonium chloride solution .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the available literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Chemistry: Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for creating more complex molecules .

Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It serves as a model compound for understanding the interactions of quinolone derivatives with biological targets .

Medicine: The compound’s potential therapeutic applications include its use in developing new drugs for treating bacterial and viral infections. Its quinolone backbone is similar to that of many clinically used antibiotics .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes .

Comparison with Similar Compounds

  • Ethyl 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
  • Ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Comparison: Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Properties

IUPAC Name

ethyl 5-fluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-17-12(16)7-6-14-9-5-3-4-8(13)10(9)11(7)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMHZVBKYDKXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729189
Record name Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655236-29-6
Record name Ethyl 5-fluoro-4-hydroxy-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=655236-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

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